molecular formula C30H20N6O2S2 B304378 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile

4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile

Cat. No. B304378
M. Wt: 560.7 g/mol
InChI Key: XUVCIWNWDKKRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile, also known as TAK-659, is a synthetic small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some cancer cells may have alternative signaling pathways that can bypass the need for BTK.

Future Directions

For the research of 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify potential biomarkers that can predict response to treatment. Additionally, further research is needed to explore the potential of 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile in combination with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance its anti-cancer effects.

Synthesis Methods

The synthesis of 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-amino-5-anilino-4-cyanothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoyl chloride to give the desired compound. The final step involves the reaction of the compound with 3-amino-5-(4-(aminocarbonyl)phenyl)thiophene-2-carboxylic acid to give 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile.

Scientific Research Applications

4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as solid tumors, such as breast cancer and lung cancer.

properties

Product Name

4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile

Molecular Formula

C30H20N6O2S2

Molecular Weight

560.7 g/mol

IUPAC Name

4-amino-5-[4-(3-amino-5-anilino-4-cyanothiophene-2-carbonyl)benzoyl]-2-anilinothiophene-3-carbonitrile

InChI

InChI=1S/C30H20N6O2S2/c31-15-21-23(33)27(39-29(21)35-19-7-3-1-4-8-19)25(37)17-11-13-18(14-12-17)26(38)28-24(34)22(16-32)30(40-28)36-20-9-5-2-6-10-20/h1-14,35-36H,33-34H2

InChI Key

XUVCIWNWDKKRMG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C(=C(S4)NC5=CC=CC=C5)C#N)N)N)C#N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C(=C(S4)NC5=CC=CC=C5)C#N)N)N)C#N

Origin of Product

United States

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